
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and phenoxy groups in the pyrimidine ring contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with the pyrimidine ring in the presence of a base.
Morpholine Attachment: Finally, the morpholine ring can be attached via a nucleophilic substitution reaction, where morpholine reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The phenoxy group can undergo oxidative cleavage to form phenol and other by-products.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Phenol Derivatives: Oxidative cleavage of the phenoxy group yields phenol derivatives.
Substituted Morpholines: Substitution reactions yield various substituted morpholine derivatives.
科学研究应用
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions.
Industrial Applications: It is used in the development of new catalysts and chemical processes.
作用机制
The mechanism of action of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)piperidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)pyrrolidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)thiomorpholine
Uniqueness
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
552285-96-8 |
|---|---|
分子式 |
C15H16N4O4 |
分子量 |
316.31 g/mol |
IUPAC 名称 |
4-(4-methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C15H16N4O4/c1-11-13(19(20)21)14(23-12-5-3-2-4-6-12)17-15(16-11)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3 |
InChI 键 |
DPSGYOQPECWOKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3)[N+](=O)[O-] |
溶解度 |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


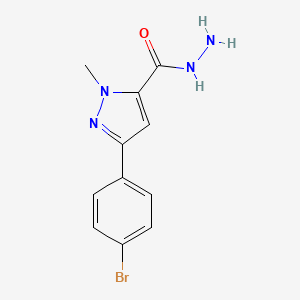
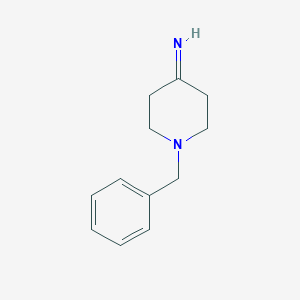
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
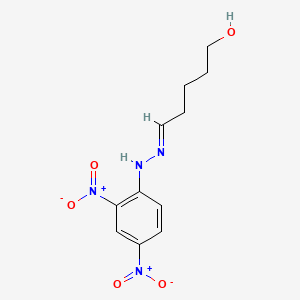
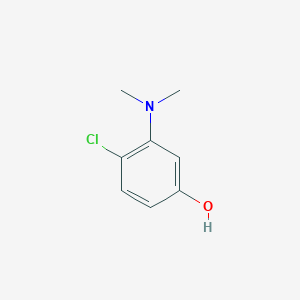
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)

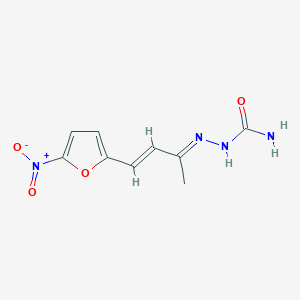
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
